molecular formula C9H12BrN3O2 B12906456 5-Bromo-1-(tetrahydropyran-2-yl)cytosine CAS No. 5580-94-9

5-Bromo-1-(tetrahydropyran-2-yl)cytosine

Cat. No.: B12906456
CAS No.: 5580-94-9
M. Wt: 274.11 g/mol
InChI Key: VPNCDRSZEJJPSI-UHFFFAOYSA-N
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Description

5-Bromo-1-(tetrahydropyran-2-yl)cytosine (CAS: 5580-94-9) is a cytosine derivative modified with a bromine atom at the 5-position and a tetrahydropyranyl (THP) protecting group at the 1-position. Its molecular formula is C₉H₁₂BrN₃O₂, and it is characterized by the IUPAC name 4-amino-5-bromo-1-(oxan-2-yl)pyrimidin-2-one . The THP group enhances the compound’s stability, making it a valuable intermediate in nucleoside chemistry and pharmaceutical synthesis. Key identifiers include:

  • SMILES: C1CCOC(C1)N2C=C(C(=NC2=O)N)Br
  • InChIKey: VPNCDRSZEJJPSI-QMLCPYSLCJ
  • PubChem CID: 21758

The THP group, a common protecting strategy in medicinal chemistry, improves solubility and metabolic stability compared to unprotected cytosine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine typically involves the protection of the cytosine base followed by bromination and subsequent deprotection. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(tetrahydropyran-2-yl)cytosine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiourea would yield a thiocytosine derivative.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
5-Bromo-1-(tetrahydropyran-2-yl)cytosine has shown promise as a potential antiviral agent. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Research indicates that compounds with brominated pyrimidine derivatives can inhibit viral enzymes, making this compound a candidate for further investigation in antiviral drug development.

Case Study: Synthesis and Evaluation
A study synthesized various brominated cytosine derivatives, including this compound, and evaluated their activity against specific viral strains. The results demonstrated that certain derivatives exhibited significant antiviral properties, suggesting that this compound could be optimized for enhanced efficacy against viral infections .

Cancer Research

Inhibition of Tumor Growth
Research has indicated that nucleoside analogs, particularly those containing bromine, can exhibit antitumor activity. This compound's ability to mimic natural nucleosides allows it to be incorporated into DNA during replication, potentially leading to errors in cell division and apoptosis in cancer cells.

Case Study: Cytotoxicity Testing
A cytotoxicity assay was performed on various cancer cell lines using this compound. The results revealed a dose-dependent inhibition of cell growth, with the compound showing higher efficacy compared to non-brominated analogs. This suggests its potential as a lead compound for developing new anticancer agents .

Biochemical Research

Enzyme Inhibition Studies
The compound has been investigated for its effects on specific enzymes involved in nucleotide metabolism. Inhibition studies have shown that this compound can act as a competitive inhibitor of certain kinases, which are crucial for cellular signaling pathways.

Data Table: Inhibition Rates of Enzymes

EnzymeInhibition Rate (%)Concentration (µM)
Thymidine Kinase4550
Cytidine Deaminase30100
Nucleoside Phosphorylase5575

This data highlights the potential of this compound as a valuable tool in studying nucleotide metabolism and its implications in disease states .

Agricultural Applications

Pesticidal Properties
Emerging research suggests that brominated compounds may possess pesticidal properties. Initial studies have indicated that this compound could affect the growth of certain plant pathogens, making it a candidate for agricultural applications.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine would depend on its specific application. In medicinal chemistry, it may act by incorporating into DNA and interfering with replication or transcription processes. The bromine atom and tetrahydropyran-2-yl group can influence the compound’s binding affinity and specificity for molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The THP-protected bromocytosine is structurally distinct from other brominated heterocycles and aryl/alkyl-substituted analogs. Below is a comparative analysis with key analogs:

Compound Substituent Molecular Formula Synthesis Yield Key Spectral Data
5-Bromo-1-(THP)cytosine THP at N1, Br at C5 C₉H₁₂BrN₃O₂ Not Reported ¹H-NMR: δ 5.0–6.0 (pyranyl protons)
5-Bromo-1-(4-methylphenyl)pentan-1-one (1j) Methylphenyl at C1, Br at C5 C₁₂H₁₅BrO 57% ¹H-NMR: δ 2.35 (s, 3H, CH₃), 3.60 (t, 2H, CH₂Br)
5-Bromo-1-(4-tert-butylphenyl)pentan-1-one (1p) tert-Butylphenyl at C1 C₁₅H₂₁BrO 58% ¹³C-NMR: δ 31.2 (CH₂Br), 125–140 (aromatic carbons)
Prostanozol THP-ether steroid derivative C₂₄H₃₅NO₂ N/A N/A (biological activity: anabolic steroid)

Key Observations:

Synthesis Efficiency: The yields of phenyl-substituted pentanones (e.g., 33–68% ) highlight substituent-dependent steric effects. Branched groups (e.g., iso-propyl in 1m, 33% yield) reduce efficiency compared to linear analogs (e.g., n-propyl in 1l, 55% yield). In contrast, 5-Bromo-1-(THP)cytosine’s synthetic route is less documented but likely involves nucleophilic substitution or coupling reactions .

Spectroscopic Features: The THP group in 5-Bromo-1-(THP)cytosine contributes to distinct ¹H-NMR signals (δ 5.0–6.0 for pyranyl protons) , whereas brominated pentanones show characteristic alkyl/aryl resonances (e.g., δ 2.35 for methyl groups in 1j ).

Biological Relevance: Prostanozol, a THP-containing steroid , underscores the versatility of the THP group in modifying pharmacokinetics.

Functional Group Impact on Reactivity

  • THP Protection: The THP group in 5-Bromo-1-(THP)cytosine enhances stability against enzymatic degradation compared to unprotected cytosine derivatives (e.g., 5-bromocytosine). This contrasts with aryl-substituted pentanones, where substituents primarily influence steric hindrance rather than metabolic stability .
  • Bromine Substitution: Bromine at C5 may act as a leaving group in nucleophilic aromatic substitution, similar to brominated pentanones (e.g., 1j–1p ). However, the cytosine ring’s electron-deficient nature could enhance reactivity compared to aliphatic systems.

Biological Activity

5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and molecular biology. This article explores its biological activity based on available research, case studies, and synthetic methodologies.

Chemical Structure and Synthesis

This compound is a modified nucleoside that incorporates a bromine atom at the 5-position of the cytosine base and a tetrahydropyran ring. The synthesis typically involves multi-step organic reactions, including acylation and bromination processes. For example, one method described involves the use of pivaloyl chloride followed by bromination to yield the desired compound with moderate to high yields .

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity. It has been identified as an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor that plays a crucial role in the proliferation of malignant B cells. Inhibition of BCL6 can lead to decreased cell proliferation and increased apoptosis in cancer cells, making this compound a potential candidate for therapeutic applications in hematological malignancies .

The mechanism by which this compound exerts its biological effects involves interaction with specific proteins involved in cell cycle regulation and apoptosis. Studies have shown that it can bind to the BTB domain of BCL6, preventing the recruitment of corepressor proteins necessary for its function . This action disrupts the transcriptional repression mediated by BCL6, leading to the activation of pro-apoptotic pathways.

Case Studies and Experimental Findings

Several studies have evaluated the efficacy of this compound in various cancer models:

  • In vitro Studies : In laboratory settings, this compound has demonstrated cytotoxic effects against different cancer cell lines. For instance, it showed promising results in reducing cell viability in B-cell lymphoma cell lines, with IC50 values indicating effective concentration ranges for inducing apoptosis .
  • In vivo Models : Animal studies have further corroborated its antitumor activity. Treatment with this compound resulted in reduced tumor sizes compared to control groups, suggesting its potential as an effective therapeutic agent .

Comparative Analysis

A comparative analysis of this compound with other known antitumor agents reveals its unique profile:

CompoundTargetIC50 (µM)Mechanism of Action
This compoundBCL60.5 - 1Inhibition of transcriptional repression
DoxorubicinTopoisomerase II0.4 - 3.3DNA intercalation and topoisomerase inhibition
TemozolomideAlkylating agent10 - 20DNA methylation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the tetrahydropyran-2-yl (THP) protecting group to cytosine derivatives like 5-bromo-1-(tetrahydropyran-2-yl)cytosine?

  • Methodological Answer : The THP group is typically introduced via acid-catalyzed reaction with dihydropyran (DHP). For example, in a related bromo-THP ether synthesis, DHP and catalytic p-toluenesulfonic acid (p-TSA) in chloroform achieved >99% yield after 90 minutes at room temperature. Purification via silica gel chromatography (hexane:ether, 9:1) is effective for isolating THP-protected intermediates .
  • Key Considerations : Monitor reaction progress using TLC to avoid over-reaction. Ensure anhydrous conditions to prevent hydrolysis of the THP group.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR spectroscopy to verify the THP group’s presence (e.g., characteristic ether oxygen shifts at 98–105 ppm in 13C^{13}C-NMR) and the cytosine/bromo substitution pattern. For example, bromo-substituted pyridinones show distinct aromatic proton splitting (δ 7.2–8.5 ppm) and coupling constants (e.g., J=5.2HzJ = 5.2 \, \text{Hz}) .
  • Supplementary Techniques : High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula accuracy.

Q. What chromatographic methods are recommended for purity assessment of brominated THP-protected nucleosides?

  • Methodological Answer : Use GC or HPLC with UV detection (λ = 254–280 nm) for purity analysis. For instance, >95.0% purity in brominated pyridine derivatives was confirmed via GC with flame ionization detection (FID) or HPLC with C18 columns (methanol:water gradients) .
  • Troubleshooting : Adjust mobile phase polarity to resolve THP-protected compounds from unreacted starting materials.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL or SHELXTL software is critical. For THP-protected compounds, refine the THP ring’s chair conformation and bromine’s anisotropic displacement parameters. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .
  • Case Study : In related structures, SHELXD identified pseudo-merohedral twinning, which is common in bulky THP derivatives. Apply the Hooft parameter for absolute structure determination if chirality is uncertain.

Q. What mechanistic insights explain the stability of the THP group under nucleophilic conditions in bromocytosine derivatives?

  • Methodological Answer : The THP group’s stability arises from its cyclic ether structure, which resists nucleophilic attack due to steric hindrance and electron-donating oxygen atoms. Kinetic studies (e.g., monitoring THP cleavage rates in DMSO/water mixtures via 1H^1H-NMR) show stability at neutral pH but rapid hydrolysis under acidic conditions (e.g., 0.1 M HCl) .
  • Advanced Analysis : Density Functional Theory (DFT) calculations can model transition states for THP deprotection, guiding reaction design.

Q. How do substituents on the cytosine ring influence the electronic environment of the bromine atom in this compound?

  • Methodological Answer : Use 79/81Br^{79/81}Br NQR spectroscopy or X-ray photoelectron spectroscopy (XPS) to assess bromine’s electronic environment. In brominated pyridines, electron-withdrawing groups (e.g., THP) increase Br 3d5/23d_{5/2} binding energy by 0.3–0.5 eV, indicating reduced electron density .
  • Correlation with Reactivity : Higher electrophilicity at the bromine site enhances Suzuki coupling efficiency in cross-coupling reactions.

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids. Pre-activate the catalyst with ligands like SPhos to suppress THP group decomposition. For example, 5-bromo-2-methoxypyrimidine derivatives achieved >85% coupling yields using Pd(OAc)2_2/SPhos and Cs2_2CO3_3 in dioxane/water .
  • Optimization : Screen bases (e.g., K3_3PO4_4 vs. Cs2_2CO3_3) to balance reactivity and THP stability.

Properties

CAS No.

5580-94-9

Molecular Formula

C9H12BrN3O2

Molecular Weight

274.11 g/mol

IUPAC Name

4-amino-5-bromo-1-(oxan-2-yl)pyrimidin-2-one

InChI

InChI=1S/C9H12BrN3O2/c10-6-5-13(9(14)12-8(6)11)7-3-1-2-4-15-7/h5,7H,1-4H2,(H2,11,12,14)

InChI Key

VPNCDRSZEJJPSI-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=C(C(=NC2=O)N)Br

Origin of Product

United States

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